



Tolinapant in Syngeneic Tumor Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tolinapant dihydrochloride	
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These application notes provide detailed protocols for the dosing and scheduling of Tolinapant (also known as ASTX660) in various syngeneic tumor models. Tolinapant is an orally bioavailable, non-peptidomimetic dual antagonist of the X chromosome-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2][3] By inhibiting these proteins, Tolinapant promotes apoptotic signaling pathways and inactivates the NF-κB-mediated survival pathway in cancer cells.[1][3]

Dosing and Schedule Summary

The following table summarizes the dosing and scheduling of Tolinapant used in various preclinical syngeneic tumor models.

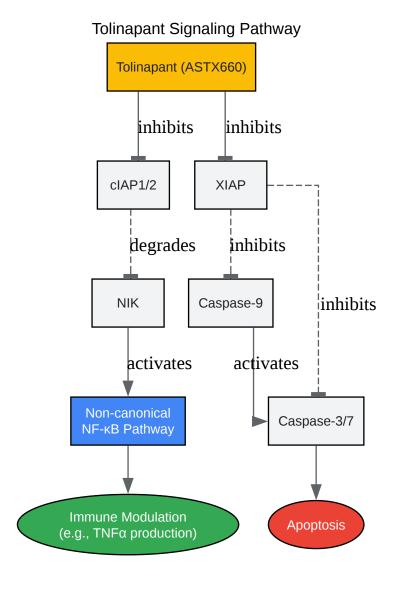


Tumor Model	Cell Line/Or ganoid	Mouse Strain	Tolinap ant (ASTX6 60) Dose	Route of Adminis tration	Dosing Schedul e	Vehicle	Referen ce
T-cell Lympho ma	BW5147	AKR/J	25 mg/kg	Oral gavage	Daily	Not Specified	[4]
Head and Neck Cancer	MOC1	C57BL/6	16 mg/kg	Oral gavage	Daily	Not Specified	[5]
Colorecta I Cancer	AKP organoid s	C57BL/6 J	16 mg/kg	Oral	Daily, 1 week on, 1 week off, 1 week on	H₂O	[6]

Signaling Pathway of Tolinapant

Tolinapant's mechanism of action involves the dual inhibition of cIAP1/2 and XIAP, key regulators of apoptosis and cell survival.[7][8] This inhibition leads to a cascade of events culminating in tumor cell death and modulation of the immune response.





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Caption: Tolinapant inhibits cIAP1/2 and XIAP, leading to apoptosis and immune modulation.

Experimental Protocols

The following are detailed protocols for establishing syngeneic tumor models and administering Tolinapant.

Protocol 1: T-cell Lymphoma Syngeneic Model (BW5147)

1. Cell Culture:



- Culture BW5147 T-cell lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- 2. Tumor Implantation:
- Harvest BW5147 cells during the logarithmic growth phase.
- Resuspend cells in sterile phosphate-buffered saline (PBS) or an appropriate medium.
- Subcutaneously inject the cell suspension into the flank of AKR/J mice.
- 3. Tolinapant Administration:
- Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment and control groups.
- · Prepare a 25 mg/kg solution of Tolinapant.
- Administer Tolinapant or vehicle control daily via oral gavage.
- 4. Monitoring and Endpoints:
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5×10^{-2} length x width²).
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.

Protocol 2: Head and Neck Cancer Syngeneic Model (MOC1)

- 1. Cell Culture:
- Culture Mouse Oral Cancer 1 (MOC1) cells in their recommended growth medium.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- 2. Tumor Implantation:
- Harvest MOC1 cells and prepare a single-cell suspension.
- Inject MOC1 cells into the buccal mucosa of C57BL/6 mice for an orthotopic model.[7][9]
- 3. Tolinapant Administration:



- When tumors become palpable, assign mice to treatment groups.
- Prepare a 16 mg/kg formulation of Tolinapant.
- Administer Tolinapant or vehicle control daily via oral gavage.
- 4. Monitoring and Endpoints:
- Monitor tumor growth and the general health of the animals.
- Endpoints may include tumor growth delay, survival, and analysis of the tumor microenvironment.

Protocol 3: Colorectal Cancer Syngeneic Model (AKP Organoid Transplant)

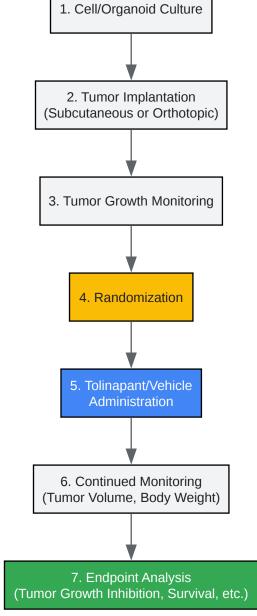
- 1. Organoid Culture:
- Culture Apc/Kras/p53 mutant (AKP) colorectal cancer organoids in Matrigel with the appropriate organoid growth medium.
- 2. Tumor Implantation:
- Harvest and dissociate organoids into small fragments or single cells.
- Resuspend the organoid fragments in a mixture of PBS and Matrigel.
- Subcutaneously inject the organoid suspension into C57BL/6J mice.[6]
- 3. Tolinapant Administration:
- Begin treatment when the average tumor size reaches approximately 150 mm³.[6]
- Prepare a 16 mg/kg solution of Tolinapant in H₂O.[6]
- Administer Tolinapant or vehicle control orally according to the schedule: daily for 1 week, followed by a 1-week break, and then another week of daily treatment.[6]
- 4. Monitoring and Endpoints:
- Measure tumor volume at regular intervals.
- Monitor for signs of toxicity.
- The primary endpoint is tumor regression.[6]

Experimental Workflow



The following diagram illustrates a typical experimental workflow for evaluating Tolinapant in a syngeneic tumor model.

General Experimental Workflow for Tolinapant in Syngeneic Models 1. Cell/Organoid Culture



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Caption: A generalized workflow for preclinical evaluation of Tolinapant in mouse models.



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